![molecular formula C15H24Cl2N2 B8100797 (+)-N-(1(S)-Phenylethyl)-1-azabicyclo[2.2.2]octan-3(R)-amine hydrochloride](/img/structure/B8100797.png)
(+)-N-(1(S)-Phenylethyl)-1-azabicyclo[2.2.2]octan-3(R)-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(+)-N-(1(S)-Phenylethyl)-1-azabicyclo[2.2.2]octan-3®-amine hydrochloride is a chiral compound with significant interest in medicinal chemistry due to its unique structural features and potential pharmacological activities. The compound consists of a bicyclic azabicyclo[2.2.2]octane core, which is a common scaffold in many biologically active molecules, and a phenylethyl group that contributes to its stereochemistry and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+)-N-(1(S)-Phenylethyl)-1-azabicyclo[2.2.2]octan-3®-amine hydrochloride typically involves several key steps:
Formation of the Azabicyclo[2.2.2]octane Core: This can be achieved through a [3+2] cycloaddition reaction involving a suitable diene and a nitroso compound. The reaction is usually carried out under mild conditions with a catalyst to ensure high diastereoselectivity.
Introduction of the Phenylethyl Group: The phenylethyl group is introduced via an alkylation reaction. This step often requires a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the amine, followed by the addition of a phenylethyl halide.
Resolution of Enantiomers: The resulting racemic mixture is resolved using chiral chromatography or by forming diastereomeric salts with a chiral acid, followed by recrystallization.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for chiral resolution and purification is also common to meet the high demand for enantiomerically pure compounds in pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
(+)-N-(1(S)-Phenylethyl)-1-azabicyclo[2.2.2]octan-3®-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to introduce functional groups such as ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas (H₂) and a palladium catalyst (Pd/C) can convert ketones or aldehydes back to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the amine group, where reagents like alkyl halides or acyl chlorides can introduce new substituents.
Common Reagents and Conditions
Oxidation: KMnO₄ in aqueous solution, CrO₃ in acetic acid.
Reduction: H₂ gas with Pd/C catalyst, sodium borohydride (NaBH₄).
Substitution: Alkyl halides (e.g., methyl iodide), acyl chlorides (e.g., acetyl chloride).
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: N-alkylated or N-acylated derivatives.
Scientific Research Applications
(+)-N-(1(S)-Phenylethyl)-1-azabicyclo[2.2.2]octan-3®-amine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies due to its rigid structure.
Medicine: Explored for its pharmacological properties, including potential use as an analgesic or antipsychotic agent.
Industry: Utilized in the development of new materials with specific chiral properties.
Mechanism of Action
The compound exerts its effects primarily through interactions with neurotransmitter receptors in the brain. Its bicyclic structure allows it to fit into receptor binding sites with high specificity, modulating the activity of neurotransmitters such as dopamine and serotonin. This interaction can influence various physiological processes, including mood regulation and pain perception.
Comparison with Similar Compounds
Similar Compounds
Quinuclidine: Shares the bicyclic azabicyclo[2.2.2]octane core but lacks the phenylethyl group.
Tropane: Another bicyclic amine with a similar structure but different pharmacological properties.
Cocaine: Contains a similar bicyclic structure and is known for its stimulant effects.
Uniqueness
(+)-N-(1(S)-Phenylethyl)-1-azabicyclo[2.2.2]octan-3®-amine hydrochloride is unique due to its specific stereochemistry and the presence of the phenylethyl group, which enhances its binding affinity and selectivity for certain receptors compared to other similar compounds.
This detailed overview provides a comprehensive understanding of (+)-N-(1(S)-Phenylethyl)-1-azabicyclo[222]octan-3®-amine hydrochloride, covering its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
(3S)-N-[(1S)-1-phenylethyl]-1-azabicyclo[2.2.2]octan-3-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2.2ClH/c1-12(13-5-3-2-4-6-13)16-15-11-17-9-7-14(15)8-10-17;;/h2-6,12,14-16H,7-11H2,1H3;2*1H/t12-,15+;;/m0../s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BABMCKVVGDIUCA-XQFYMRMDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2CN3CCC2CC3.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)N[C@@H]2CN3CCC2CC3.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![tert-Butyl 4-(hydroxymethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B8100714.png)
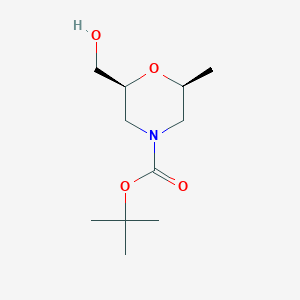
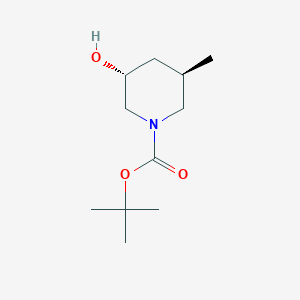
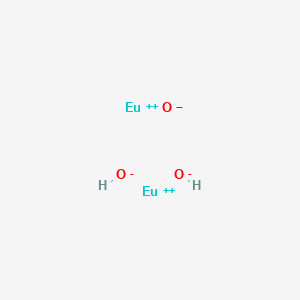
![4-[7-acetyl-8-[[4-[(dimethylamino)methyl]cyclohexyl]amino]-1H-1,5-naphthyridin-2-ylidene]-2,6-dichlorocyclohexa-2,5-dien-1-one](/img/structure/B8100751.png)
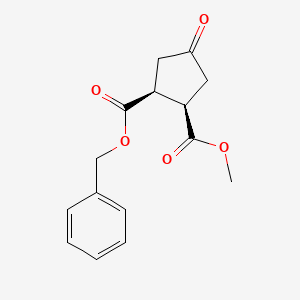
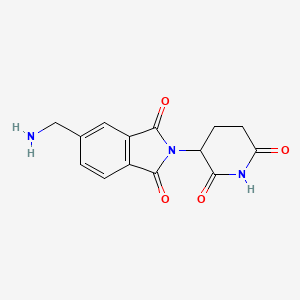
![2-[13,17,18-trihydroxy-2,10,14-trioxo-5,21-bis[(3,4,5-trihydroxybenzoyl)oxy]-7-[(3,4,5-trihydroxybenzoyl)oxymethyl]-3,6,9,15-tetraoxatetracyclo[10.7.1.14,8.016,20]henicosa-1(19),16(20),17-trien-11-yl]acetic acid](/img/structure/B8100777.png)

![(1R,4S,5'S,6R,6'R,8R,10Z,12S,13S,14Z,16Z,20R,21R,24S)-21,24-dihydroxy-12-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethyl-6'-propan-2-ylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B8100799.png)
![6-hydroxy-3-(hydroxymethyl)-2-methyl-3,10a-bis(methylsulfanyl)-6,10-dihydro-5aH-pyrazino[1,2-a]indole-1,4-dione](/img/structure/B8100802.png)
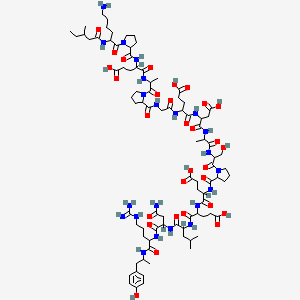
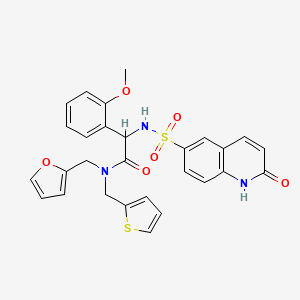
![2-Methylpropanethioicacid-S-[(6S)-6-[[(1,1-dimethylethoxy)carbonyl]amino]-7-oxo-7-(tricyclo[3.3.1.13,7]dec-1-ylamino)heptyl]ester](/img/structure/B8100820.png)
